5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the pyrazolo[1,5-a]pyrazinone core, and the final coupling of these fragments.
Formation of the Oxadiazole Ring: This step involves the reaction of an appropriate hydrazide with an ethoxy-methoxy substituted benzoyl chloride under acidic conditions to form the oxadiazole ring.
Synthesis of the Pyrazolo[1,5-a]pyrazinone Core: This involves the cyclization of a naphthalene derivative with a suitable hydrazine derivative under basic conditions.
Coupling Reaction: The final step is the coupling of the oxadiazole and pyrazolo[1,5-a]pyrazinone fragments using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The oxadiazole and pyrazolo[1,5-a]pyrazinone moieties may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but lacks the ethoxy group.
5-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both ethoxy and methoxy groups in 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C28H23N5O4 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H23N5O4/c1-3-36-24-12-11-19(15-25(24)35-2)27-29-26(37-31-27)17-32-13-14-33-23(28(32)34)16-22(30-33)21-10-6-8-18-7-4-5-9-20(18)21/h4-16H,3,17H2,1-2H3 |
InChI Key |
JUYKUDMLMUWMEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O)OC |
Origin of Product |
United States |
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